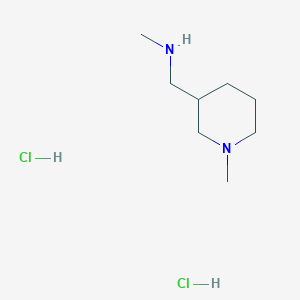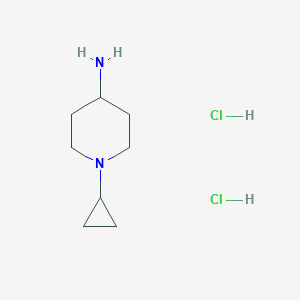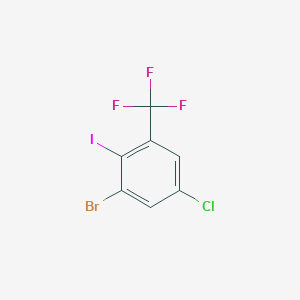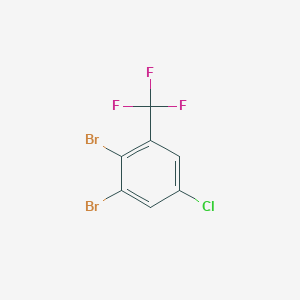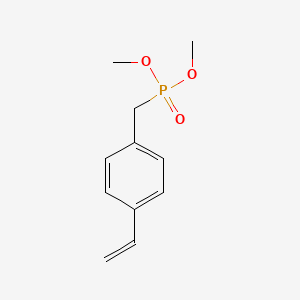
5-Bromo-3-chloro-2-iodobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-iodobenzotrifluoride, also known as 1-bromo-5-chloro-2-iodo-3-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2BrClF3I . It has a molecular weight of 385.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrClF3I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, chloro, iodo, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°CWissenschaftliche Forschungsanwendungen
Photophysics and Photochemistry of Halogen-Substituted Compounds
The study on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, including those related to 5-Bromo-3-chloro-2-iodobenzotrifluoride, has revealed insights into the photolytic processes. Heavy atom substituted compounds show increased quantum yields for deoxygenation, suggesting the potential of such halogenated compounds in photochemical applications. This indicates that the presence of heavy atoms like bromo, chloro, and iodo groups can enhance intersystem crossing-related effects, useful in designing photoresponsive materials (Nag & Jenks, 2004).
Electrochemical Reductive Cleavage
Electrochemical studies on similar halogenated compounds have offered insights into the reductive cleavage mechanisms of carbon-halogen bonds. These findings are pertinent for the development of electrochemical reactions involving this compound, providing a foundation for synthesizing novel organic compounds through selective bond cleavage and formation processes (Prasad & Sangaranarayanan, 2004).
Halogen-rich Intermediates for Synthesis
Halogen-rich intermediates, similar to this compound, play a crucial role in the synthesis of complex organic structures. Such compounds serve as versatile building blocks in medicinal chemistry, demonstrating the utility of halogenated compounds in facilitating diverse chemical transformations and enabling the functionalization of organic molecules for drug development and other applications (Wu, Porter, Frennesson, & Saulnier, 2022).
Chirality Probes and Halogenation Protocols
Research on pseudotetrahedral polyhaloadamantanes illustrates the use of halogenated compounds as chirality probes. By employing halogenation protocols, researchers can achieve high enantiomeric excess and determine absolute configurations. This demonstrates the application of halogenated compounds in stereochemical analysis and enantioselective synthesis (Schreiner et al., 2002).
Metal–Halogen Exchange in Synthesis
Tetrahalogenomethanes, including compounds related to this compound, have been used to synthesize monohalogenated and mixed dihalogenated aromatic heterocycles. The metal–halogen exchange mechanism is crucial for the high-yield production of halogenated aromatics, showcasing the role of halogenated compounds in organometallic chemistry and the synthesis of heterocyclic compounds (Boga et al., 2000).
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMKKSMXKXGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

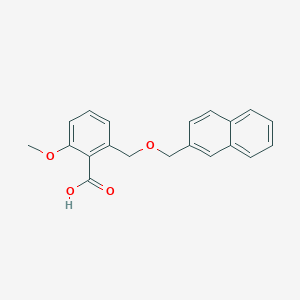
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)
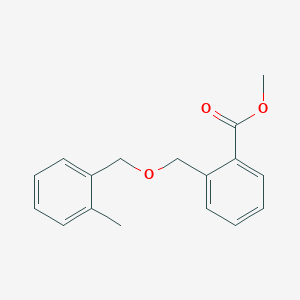
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
